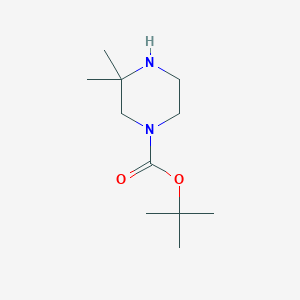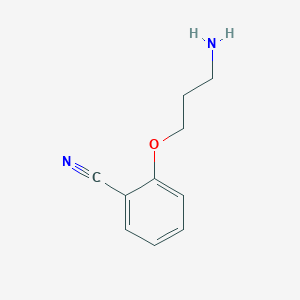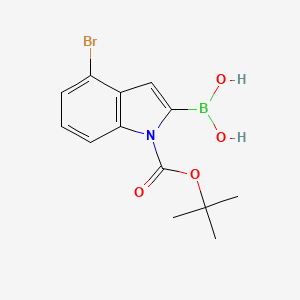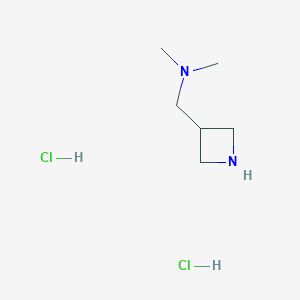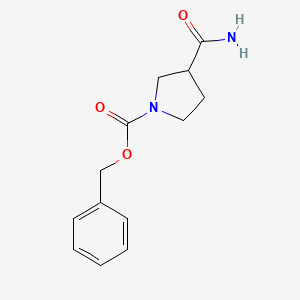
Benzyl 3-carbamoylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 455267-26-2. It has a molecular weight of 248.28 and its IUPAC name is benzyl 3-(aminocarbonyl)-1-pyrrolidinecarboxylate . It is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for Benzyl 3-carbamoylpyrrolidine-1-carboxylate is 1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16). The InChI key is RFMDNYSGEQPCAA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a white to yellow solid . The storage temperature is 2-8°C .Applications De Recherche Scientifique
- Summary of Application : This compound is used in chemical synthesis . It is available for purchase from chemical suppliers, indicating its use in laboratory settings .
- Methods of Application : The specific methods of application in chemical synthesis would depend on the reaction being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would vary depending on the specific reaction. In general, the use of this compound in chemical synthesis could lead to the production of a variety of other compounds .
- Summary of Application : A structurally similar compound, a pyrrole subunit, has been used in the generation of organic superbases . Organic superbases are a distinct class of strong base that enable numerous modern reaction applications .
- Methods of Application : The specific methods of application would involve adding the compound to a solution with an epoxide, which spontaneously generates the freebase . This process functions as a practical superbase precatalyst system .
- Results or Outcomes : The outcomes of this application include the successful generation of organic superbases, which can be used in a variety of chemical reactions .
Chemical Synthesis
Generation of Organic Superbases
Safety And Hazards
Propriétés
IUPAC Name |
benzyl 3-carbamoylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMDNYSGEQPCAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-carbamoylpyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


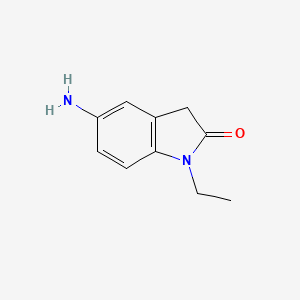
![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)
